molecular formula C19H14N2O B15210915 4-[3-(Pyridin-4-yl)-2-benzofuran-1-yl]aniline CAS No. 923268-34-2

4-[3-(Pyridin-4-yl)-2-benzofuran-1-yl]aniline

Cat. No.: B15210915
CAS No.: 923268-34-2
M. Wt: 286.3 g/mol
InChI Key: FHAXNSQGJNHKRR-UHFFFAOYSA-N
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Description

4-(3-(Pyridin-4-yl)isobenzofuran-1-yl)aniline is a complex organic compound that features a pyridine ring, an isobenzofuran moiety, and an aniline group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(Pyridin-4-yl)isobenzofuran-1-yl)aniline typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halogenated aromatic compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The choice of solvents, temperature, and reaction time are critical factors in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-(Pyridin-4-yl)isobenzofuran-1-yl)aniline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield compounds with hydroxyl or carbonyl groups, while reduction might yield fully saturated compounds.

Scientific Research Applications

4-(3-(Pyridin-4-yl)isobenzofuran-1-yl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-(Pyridin-4-yl)isobenzofuran-1-yl)aniline involves its interaction with specific molecular targets. For instance, it may bind to certain receptors or enzymes, altering their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-(Pyridin-4-yl)isobenzofuran-1-yl)aniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

923268-34-2

Molecular Formula

C19H14N2O

Molecular Weight

286.3 g/mol

IUPAC Name

4-(3-pyridin-4-yl-2-benzofuran-1-yl)aniline

InChI

InChI=1S/C19H14N2O/c20-15-7-5-13(6-8-15)18-16-3-1-2-4-17(16)19(22-18)14-9-11-21-12-10-14/h1-12H,20H2

InChI Key

FHAXNSQGJNHKRR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(OC(=C2C=C1)C3=CC=NC=C3)C4=CC=C(C=C4)N

Origin of Product

United States

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